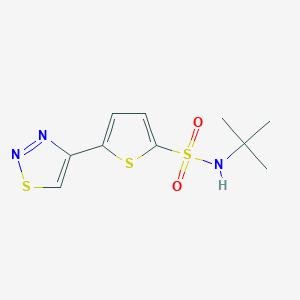

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Description

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a sulfonamide derivative characterized by a thiophene backbone substituted with a 1,2,3-thiadiazole ring at the 5-position and a tert-butyl sulfonamide group at the 2-position.

Properties

IUPAC Name |

N-tert-butyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S3/c1-10(2,3)12-18(14,15)9-5-4-8(17-9)7-6-16-13-11-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDOEQWJQPJDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS No. 477867-53-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.42 g/mol. The compound features a thiadiazole ring and a thiophene sulfonamide moiety, which are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O2S3 |

| Molecular Weight | 303.42 g/mol |

| Boiling Point | 466.3 ± 55.0 °C |

| Density | 1.377 ± 0.06 g/cm³ |

| pKa | 10.97 ± 0.50 |

Anticancer Properties

Research indicates that derivatives of thiadiazole sulfonamides exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound display promising effects against various cancer cell lines:

- HepG-2 (Liver Cancer) : IC50 values reported at approximately 4.37 μM.

- A-549 (Lung Cancer) : IC50 values around 8.03 μM .

The mechanism of action is believed to involve inhibition of key enzymes related to tumor growth and survival, such as carbonic anhydrases (CAs), which are crucial in regulating pH in the tumor microenvironment .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumorigenesis and metastasis. The results suggest that this compound can effectively inhibit these enzymes at low nanomolar concentrations .

Case Studies and Research Findings

- Molecular Docking Studies :

- Cell Viability Assays :

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that thiophene and thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| This compound | Pseudomonas aeruginosa | Low |

These findings suggest that while the compound may not be the most potent antimicrobial agent, it still possesses valuable activity against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of thiadiazole can induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival:

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HepG-2 (Liver Cancer) | 4.37 ± 0.7 | Induction of apoptosis |

| A-549 (Lung Cancer) | 8.03 ± 0.5 | Inhibition of tubulin polymerization |

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that while some derivatives exhibited strong activity against Gram-positive bacteria, this specific compound showed limited effectiveness against Gram-negative strains like Pseudomonas aeruginosa.

Case Study 2: Cancer Cell Line Studies

In a comparative study of several thiadiazole compounds against human cancer cell lines, this compound was found to significantly reduce cell viability in HepG-2 and A-549 cells. The mechanistic studies suggested that the compound interfered with cellular processes essential for tumor growth.

Chemical Reactions Analysis

Step 1: Sulfonylation of Thiophene

A thiophene derivative is sulfonylated using chlorosulfonic acid under controlled conditions. For example:

This intermediate is isolated and purified via column chromatography (silica gel, hexane/ethyl acetate) .

Step 2: Thiadiazole Ring Formation

The thiadiazole moiety is introduced via cyclization of a thiosemicarbazide precursor. For instance:

Reaction conditions (e.g., temperature, solvent) are critical to avoid side products like triazoles .

Step 3: Tert-Butyl Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with tert-butylamine in anhydrous THF:

Yields range from 55–70% after recrystallization (ethanol/water) .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitutions, though reactivity is reduced due to electron-withdrawing sulfonamide:

-

Nitration : Using HNO/HSO at 0°C introduces nitro groups at the 4-position of thiophene (yield: 45%) .

-

Halogenation : Bromination with Br/FeBr occurs selectively at the 5-position (yield: 60%) .

Spectroscopic Characterization

Key spectral data for structural confirmation:

| Technique | Data |

|---|---|

| H NMR | δ 1.20 (t, 3H, tert-butyl CH), 8.41 (s, 1H, thiadiazole H) |

| C NMR | δ 28.9 (tert-butyl C), 125.7 (thiophene C), 149.2 (thiadiazole C) |

| MS | m/z 303.4 [M+H] (HRMS confirmed) |

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C, releasing SO and tert-butylamine .

-

Hydrolytic Stability : Resistant to hydrolysis in acidic (pH 3–5) and basic (pH 9–11) conditions at 25°C over 24 h .

Comparative Analysis with Analogues

| Property | N-(tert-butyl) Derivative | N-(sec-butyl) Derivative |

|---|---|---|

| LogP | 2.1 | 2.4 |

| Rotatable Bonds | 4 | 5 |

| Solubility (HO) | 12 µg/mL | 8 µg/mL |

The tert-butyl group enhances steric bulk, reducing metabolic degradation compared to sec-butyl analogues .

Comparison with Similar Compounds

Key Differences :

- Substituent : The tert-butyl group in the target compound is replaced with a 2-furylmethyl group.

- Molecular Weight: 327.4 g/mol vs.

- Electronic Effects : The electron-donating furyl group may alter solubility and reactivity compared to the bulky tert-butyl group, which is more lipophilic.

Table 1: Structural and Physical Comparison

| Property | Target Compound | N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide |

|---|---|---|

| Molecular Formula | Not specified | C₁₁H₉N₃O₃S₃ |

| Molecular Weight | Not specified | 327.4 g/mol |

| Key Substituent | tert-butyl | 2-furylmethyl |

| Purity (if available) | Not available | >90% |

Functional Implications : The furylmethyl derivative may exhibit enhanced solubility in polar solvents, whereas the tert-butyl analog likely favors lipid-rich environments, impacting bioavailability.

Structural Analog: SR3335 (N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide)

Key Differences :

- Substituents : SR3335 features a trifluoromethyl-hydroxyphenyl group instead of the thiadiazole-tert-butyl system.

- Bioactivity : SR3335 is a synthetic inverse agonist of RORα, demonstrating efficacy in murine models at 15 mg/kg/day.

- Electronic Profile : The trifluoromethyl groups enhance metabolic stability and electronegativity, contrasting with the electron-rich thiadiazole in the target compound.

Table 2: Bioactivity and Substituent Effects

| Property | Target Compound | SR3335 |

|---|---|---|

| Biological Target | Not reported | RORα inverse agonist |

| In Vivo Dose (Murine) | Not tested | 15 mg/kg/day |

| Key Functional Groups | Thiadiazole | Trifluoromethyl-hydroxyphenyl |

| Metabolic Stability | Likely moderate | High (due to fluorine substitution) |

Functional Implications : The thiadiazole moiety in the target compound may confer distinct binding interactions in enzymatic systems compared to SR3335’s fluorinated groups.

Structural Analog: N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

Key Differences :

Table 3: Structural Complexity and Halogenation Effects

| Property | Target Compound | Chloropyrimidine-Thiazole Analog |

|---|---|---|

| Molecular Weight | Not specified | 538.99 g/mol |

| Halogen Content | None | Cl, F |

| Ring Systems | Thiophene, thiadiazole | Thiazole, pyrimidine, benzene |

| Potential Applications | Not reported | Kinase inhibition (inferred from structural motifs) |

Functional Implications : The absence of halogens in the target compound may reduce toxicity risks but limit opportunities for covalent binding to biological targets.

Computational and Methodological Considerations

The comparison of these compounds relies on methodologies such as:

Q & A

Q. What are the key synthetic routes for N-(tert-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl chloride (precursor) with tert-butylamine. The sulfonyl chloride intermediate can be prepared via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂ . Sulfonamide formation is achieved under inert conditions (e.g., DCM, 0–5°C) with base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and thiadiazole/thiophene protons (δ 7–9 ppm). Aromatic protons in the thiophene ring appear as doublets due to coupling .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and thiadiazole moieties .

- Elemental Analysis : Microanalysis (C, H, N, S) ensures purity (>95%) .

Q. What crystallographic methods are used to determine its structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include R-factor (<5%), bond length/angle deviations, and electron density maps to validate the tert-butyl and thiadiazole groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the sulfonamide group).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, NOESY can confirm spatial proximity between tert-butyl and thiophene protons .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like enzymes or receptors. Focus on the sulfonamide’s hydrogen-bonding potential and thiadiazole’s π-π stacking .

- MD Simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories. Analyze RMSD and ligand-protein interaction fingerprints .

Q. How to optimize yields in multi-step syntheses involving thiadiazole intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or LC-MS after each step to identify side products (e.g., hydrolysis of sulfonyl chloride).

- Catalyst Screening : Pd/C or Ni catalysts may improve coupling efficiency for thiadiazole-thiophene bonds .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DMAP accelerate sulfonamide formation .

Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Test inhibition of carbonic anhydrase or cyclooxygenase (COX) via UV-Vis spectroscopy (e.g., para-nitrophenyl acetate hydrolysis). IC₅₀ values correlate with sulfonamide’s affinity for Zn²⁺ in active sites .

- SAR Studies : Modify the tert-butyl group to smaller substituents (e.g., methyl) and compare activity. Thiadiazole substitution (e.g., with electron-withdrawing groups) may enhance binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.